Bromoform

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 3,100 mg/L at 25 °C

Soluble in about 800 parts water

In water, 0.3 g/100 mL water at 30 °C

0.1 g/100 g water at 20 °C

For more Solubility (Complete) data for Bromoform (8 total), please visit the HSDB record page.

Solubility in water, g/100ml at 20 °C: 0.1 (poor)

0.1%

Synonyms

Canonical SMILES

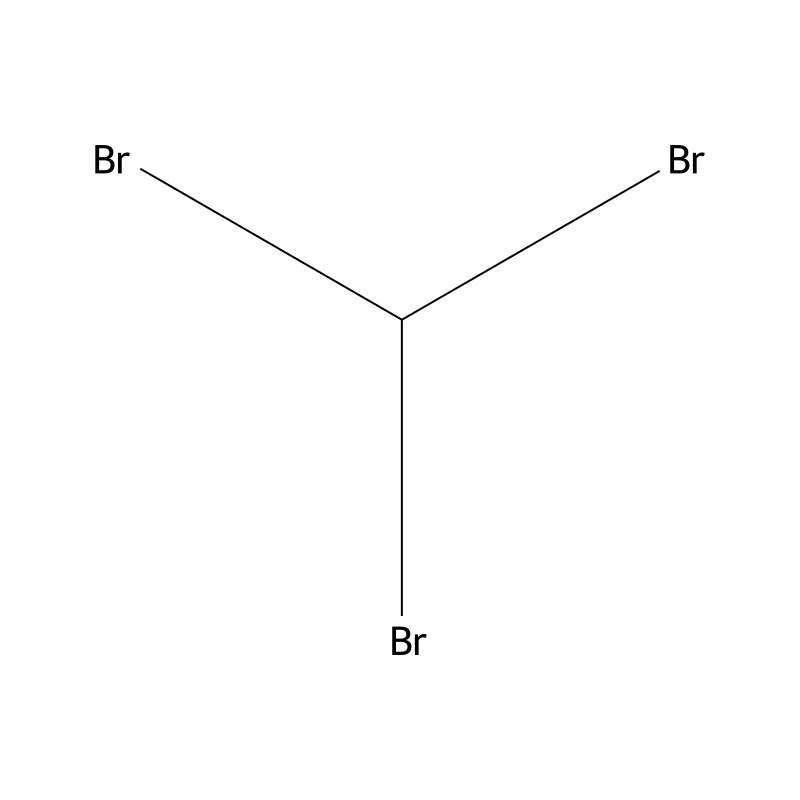

Bromoform, with the chemical formula CHBr₃, is a colorless liquid that possesses a sweet odor reminiscent of chloroform. It is classified as one of the four haloforms, which also include fluoroform, chloroform, and iodoform. Bromoform has a high density (approximately 2.89 g/cm³) and a high refractive index, making it useful in various applications where these properties are advantageous. It is only slightly soluble in water (approximately 0.1 mg/mL) but is miscible with organic solvents such as alcohol, ether, and acetone .

Bromoform is a hazardous compound with several safety concerns:

- Toxicity: Exposure to bromoform can cause a range of health problems, including central nervous system depression, respiratory issues, liver and kidney damage, and potential carcinogenicity [, ].

- Environmental Impact: Bromoform is a persistent organic pollutant that can bioaccumulate in aquatic organisms [].

- Flammability: While not classified as flammable, bromoform decomposes upon heating, releasing toxic fumes [].

Safety Precautions:

Mineral Separation:

Bromoform's high density (2.88 g/cm³) makes it valuable in geological research for separating minerals by density [Environmental Protection Agency, ]. This technique, known as heavy liquid separation, allows scientists to isolate specific minerals based on their weight. Bromoform sinks denser minerals like pyrite (FeS2) while lighter minerals like quartz (SiO2) float on top, enabling easy separation and identification [Science, ]. This method is particularly useful for studying microfossils, tiny fossils often found in sedimentary rocks, which can be challenging to separate due to their small size and similar densities to surrounding materials.

Laboratory Reagent:

Due to its unique properties like high refractive index and miscibility with various organic solvents, bromoform finds applications as a laboratory reagent in various scientific fields. For instance, it can be used:

- In organic synthesis: As a solvent or reactant in certain chemical reactions [Wikipedia, ].

- In analytical chemistry: For calibration of instruments like refractometers due to its well-defined refractive index [Chemistry LibreTexts, ].

- In environmental science: To extract specific organic compounds from environmental samples for analysis [National Center for Biotechnology Information, ].

Research on Properties and Effects:

Scientific research also investigates the properties and potential effects of bromoform itself. This includes:

- Environmental studies: Understanding its presence and behavior in the environment, including its breakdown by sunlight and potential impacts on ecosystems [National Center for Biotechnology Information, ].

- Toxicological studies: Assessing its potential health risks associated with exposure through various routes, informing safety regulations and handling procedures [National Center for Biotechnology Information, ].

- Haloform Reaction: Bromoform can be synthesized through the haloform reaction involving acetone and sodium hypobromite.

- Electrolysis: It can also be produced by electrolysis of potassium bromide in ethanol.

- Decomposition: Upon heating, bromoform decomposes to release toxic gases such as carbon oxybromide and hydrogen bromide .

Bromoform acts as an oxidizing agent in certain reactions, such as oxidizing copper(I) to copper(II) while being reduced to dibromomethane .

Bromoform can be synthesized through various methods:

- Haloform Reaction: Utilizing acetone and sodium hypobromite.

- Electrolysis: Electrolysis of potassium bromide in ethyl alcohol.

- Chloroform Treatment: Treating chloroform with aluminum bromide to produce bromoform .

Historically, it was first synthesized in 1832 by Löwig through the distillation of a mixture of bromal and potassium hydroxide.

Bromoform has a variety of applications:

- Laboratory Reagent: Widely used in laboratories for chemical analysis and extractions.

- Mineral Separation: Employed in geological assays for mineral ore separations based on specific gravity differences due to its high density.

- Industrial Uses: Utilized in the electronics industry for quality assurance and as a solvent for waxes, greases, and oils.

- Polymer Chemistry: Acts as a catalyst or initiator in polymer reactions and rubber vulcanization .

Research indicates that bromoform interacts with biological systems primarily through inhalation or dermal absorption. It is metabolized by the liver via cytochrome P450 enzymes into carbon monoxide and bromide ions. This metabolic pathway suggests potential implications for its toxicity and environmental persistence . Studies have shown that bromoform does not accumulate significantly in the body due to rapid elimination through exhalation .

Bromoform shares similarities with other halogenated compounds but has unique properties that distinguish it:

| Compound | Chemical Formula | Density (g/cm³) | Solubility in Water | Main Uses |

|---|---|---|---|---|

| Bromoform | CHBr₃ | 2.89 | Slightly soluble | Laboratory reagent, mineral separation |

| Chloroform | CHCl₃ | 1.49 | Miscible | Solvent for organic compounds |

| Iodoform | CHI₃ | 4.93 | Slightly soluble | Antiseptic, medicinal uses |

| Fluoroform | CHF₃ | 1.49 | Miscible | Refrigerant, solvent |

Bromoform's high density makes it particularly effective for mineral separation processes compared to its counterparts. Additionally, its unique biological activity as a methanogenesis inhibitor sets it apart from other haloforms .

Physical Description

Colorless to yellow liquid with a chloroform-like odor; Note: A solid below 47 degrees F; [NIOSH]

COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. TURNS YELLOW ON EXPOSURE TO LIGHT AND AIR.

Colorless to yellow liquid with a chloroform-like odor.

Colorless to yellow liquid with a chloroform-like odor. [Note: A solid below 47 °F.]

Color/Form

Colorless to yellow liquid [Note: A solid below 47 degrees F]

XLogP3

Exact Mass

Monoisotopic Mass

Boiling Point

149.2 °C

149.5 °C

301 °F

Heavy Atom Count

Taste

Vapor Density

8.7 (Air = 1)

Relative vapor density (air = 1): 8.7

8.7

Density

2.8788 g/cu cm at 25 °C

Relative density (water = 1): 2.9

2.89

LogP

log Kow = 2.40

2.38

Odor

Odor Threshold

Odor Threshold High: 15.0 [mmHg]

Odor threshold from AIHA

In water: detection: 0.3 mg/kg

In air: 4.80X10+8 molecules/cu cm

Decomposition

When heated to decomposition it emits highly toxic fumes of /hydrogen bromide/.

Melting Point

8.69 °C

8.3 °C

47 °F

UNII

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H331: Toxic if inhaled [Danger Acute toxicity, inhalation];

H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

Therapeutic Uses

MeSH Pharmacological Classification

Mechanism of Action

Vapor Pressure

5.4 [mmHg]

5.4 mm Hg at 25 °C /extrapolated/

Vapor pressure, kPa at 20 °C: 0.67

5 mmHg

Pictograms

Acute Toxic;Irritant;Environmental Hazard

Other CAS

4471-18-5

Absorption Distribution and Excretion

... Bromoform ... labeled with (14)C was administered by intragastric intubation to male Sprague-Dawley rats and male B6C3F1 mice. After 36 or 48 hr, necropsies were performed. Blood, bladder, brain, kidneys, liver, lung, skeletal muscle, pancreas, stomach, and thymus were studied. The total radioactivity for sampled organs ranged from 3 to 6% of the total dose in the rats versus 5 to 14% for the mice. In both species, the urine contained less than 5% of total radiolabel at 8 hr post intubation and less than 10% of the total radiolabel at 36 to 48 hr. ... (14)C activity was found in the blood following bromoform dosing. Mice metabolize /bromoform/ to a greater extent than rats.

Trihalomethanes (THMs; chloroform, bromoform, bromodichloromethane, dibromochloromethane), formed as by-products of chlorine disinfection, are found to occur in combination in drinking water supplies. THMs are metabolized by cytochromes P-450 and are likely substrates of CYP2E1. Therefore, it is possible that mixed exposure results in toxicokinetic interactions among THMs. The toxicokinetics of THMs during mixed exposures has not been investigated previously. The purpose of this study was to characterize the blood kinetics of the four THMs administered singly or in combination in the rat. A single dose of 0.25 mmol/kg or 0.5 mmol/kg bw, of each THM alone, or of a quaternary mixture containing 0.25 mmol/kg of each THM (total dose of 1.0 mmol/kg) was administered by gavage. The venous blood concentrations of the THMs were measured by headspace gas chromatography (GC) at 20, 40, 60, 120, 180, 270 and 360 min post-administration. Results showed a nonlinear relationship between the area under the blood concentration versus time curves (AUCs) and administered doses of THMs, suggesting that metabolism is saturated in this dose range. The venous blood concentrations of THMs following administration of the quaternary mixture were significantly higher compared to single exposures. The altered kinetics of THMs during combined exposures is consistent with the occurrence of mutual inhibition of their hepatic metabolism...

Bathing in chlorinated drinking water causes significant exposure to potentially toxic disinfection by-products (DBPs). ...The present studies ... measured the permeation coefficients (K(p)) of three important classes of DBPs, trihalomethanes (THMs), haloketones (HKs), and haloacetic acids (HAAs), in aqueous solution across human skin using in vitro diffusion chambers. Linear mixed-effects model was utilized to calculate the steady-state permeability coefficients. The permeability coefficients of THMs ranged from 0.16 to 0.21 cm/hr when the donor solution was at 25 degrees C. Bromoform had the highest K(p) value, while chloroform was the least permeable through the skin. THMs were approximately 10 times more permeable than HKs, while the permeability of HAAs through the skin was very low (1 to 3 x 10-3 cm/hr, pH 7). The permeability of HKs tripled as the temperature was increased from room temperature (20 degrees C) to bathing temperature (40 degrees C). A direct relationship was found between the permeability of THMs, but not HKs and HAAs, and their octanol/water partition coefficients. The dermal dose from daily bathing activities was approximated for an average adult using U.S. EPA recommended methods and found to be 40-70% of the daily ingestion dose for the THMs, 10% of the ingestion dose for HKs, and an insignificant percentage of the ingestion dose for the HAAs. In addition to ingestion, dermal absorption is an important route of exposure to THMs and HKs ... .

For more Absorption, Distribution and Excretion (Complete) data for Bromoform (7 total), please visit the HSDB record page.

Metabolism Metabolites

Tribromomethane metabolized to carbon monoxide by hepatic microsomal mixed function oxidases.

Admin to rats of (13)C-bromoform led to formation of enriched (13)C monoxide a dose-dependent relationship between bromoform dose and carbon monoxide production was observed.

Tribromomethane forms complexes with ferrous cytochrome p450, carbon monoxide was detected as metabolic product of the interaction.

For more Metabolism/Metabolites (Complete) data for Bromoform (6 total), please visit the HSDB record page.

Bromine is mainly absorbed via inhalation, but may also enter the body through dermal contact. Bromine salts can be ingested. Due to its reactivity, bromine quickly forms bromide and may be deposited in the tissues, displacing other halogens. (L626)

Wikipedia

Biological Half Life

Use Classification

Hazard Classes and Categories -> Carcinogens

Methods of Manufacturing

By heating acetone or ethanol with bromine and alkali hyroxide and recovery of distillation (similar to acetone process of chloroform).

General Manufacturing Information

Analytic Laboratory Methods

Method: NIOSH 1003, Issue 3; Procedure: gas chromatography with flame ionization detection; Analyte: bromoform; Matrix: air; Detection Limit: 6.0 ug/sample.

Method: ASTM D5790; Procedure: gas chromatography/mass spectrometry; Analyte: bromoform; Matrix: treated drinking water, wastewater, and ground water; Detection Limit: 0.2 ug/L.

Method: EPA-EAD 601; Procedure: gas chromatography with electrolytic conductivity or microcoulometric detector; Analyte: bromoform; Matrix: municipal and industrial discharges; Detection Limit: 0.2 ug/L.

For more Analytic Laboratory Methods (Complete) data for Bromoform (20 total), please visit the HSDB record page.

Clinical Laboratory Methods

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage.

Interactions

Phenobarbital treatment increased blood carbon monoxide levels after administration of bromoform in rats. SKF 525-A (2-diethylaminoethyl 2,2-diphenylvalerate hydrochloride) significantly inhibited the in vivo metabolism of bromoform to carbon monoxide.

Chloroacetic acids (monochloroacetic acid (MCA), dichloroacetic acid (DCA), and trichloroacetic acid (TCA)) and trihalomethanes (THMs: chloroform (CHCl(3)), bromodichloromethane (BDCM), dibromochloromethane (DBCM), and bromoform (TBM)) are common by-products of the chlorination of drinking water. The purpose of this study was to evaluate the influence of chloroacetic acids on the pharmacokinetics of trihalomethanes in the male Sprague-Dawley rat. In the first series of studies, groups of 5 animals were given, by intravenous injections, a single dose of 0.125 mmol/kg of one of the four THMs. Additional groups received a binary mixture containing 0.125 mmol/kg of a THM plus 0.125 mmol/kg of a chloroacetic acid. The venous blood concentrations of unchanged THMs were measured by headspace gas chromatography from 5 min to 6 h postadministration. The areas under the blood concentration versus time curves (AUCs) of CHCl(3), BDCM, and DBCM were increased by a factor of 3.5, 1.6, and 2, respectively, by coadministration of TCA. DCA coadministration resulted in an increase in the AUC of DBCM (x2.5) and TBM (x1.3), whereas MCA modified the Cmax (x1.5) and AUC (x1.8) of BDCM and the AUC of DBCM (x2.5). In the second series of experiments, animals received either a single dose of 0.03125 mmol/kg of one of the four THMs, a mixture containing 0.03125 mmol/kg of each of the four THMs (total dose = 0.125 mmol/kg), or a mixture containing 0.03125 mmol/kg of each of the four THMs plus 0.125 mmol/kg of either TCA or DCA. Results indicated that the AUCs of CHCl(3), BDCM, DBCM, and TBM were increased during coadministration compared to single administrations (+2.5-fold). Combined administration of the four THMs with TCA, and not DCA, resulted in an increase of the AUCs of THMs (CHCl(3): x11.7; BDCM, DBCM, and TBM: x3.9) and an increase in the Cmax of CHCl(3) (x1.9). Overall, these results indicate that, at the dose levels tested in this study, TCA alters the blood concentration profiles of THMs.

Stability Shelf Life

Dates

Reaction of DMS and HOBr as a Sink for Marine DMS and an Inhibitor of Bromoform Formation

Emanuel Müller, Urs von Gunten, Sylvain Bouchet, Boris Droz, Lenny H E WinkelPMID: 33788559 DOI: 10.1021/acs.est.0c08189

Abstract

Recently, we suggested that hypobromous acid (HOBr) is a sink for the marine volatile organic sulfur compound dimethyl sulfide (DMS). However, HOBr is also known to react with reactive moieties of dissolved organic matter (DOM) such as phenolic compounds to form bromoform (CHBr) and other brominated compounds. The reaction between HOBr and DMS may thus compete with the reaction between HOBr and DOM. To study this potential competition, kinetic batch and diffusion-reactor experiments with DMS, HOBr, and DOM were performed. Based on the reaction kinetics, we modeled concentrations of DMS, HOBr, and CHBr

during typical algal bloom fluxes of DMS and HOBr (10

to 10

M s

). For an intermediate to high HOBr flux (≥10

M s

) and a DMS flux ≤10

M s

, the model shows that the DMS degradation by HOBr was higher than for photochemical oxidation, biological consumption, and sea-air gas exchange combined. For HOBr fluxes ≤10

M s

and a DMS flux of 10

M s

, our model shows that CHBr

decreases by 86% compared to a lower DMS flux of 10

M s

. Therefore, the reaction between HOBr and DMS likely not only presents a sink for DMS but also may lead to suppressed CHBr

formation.

[Proficiency test for determination of tribromomethane in drinking water]

Ningtao Cao, Jiaolan YangPMID: 31601332 DOI:

Abstract

To evaluate the capacity of national laboratories for determination of tribromomethane in drinking water using proficiency testing program.The preparation method of the secondary standard materials were used as the reference for the sample preparation in this proficiency testing program. The homogeneity and stability of the samples were tested by single factor analysis of variance( ANOVA) and linear regression. The results provided by participant laboratories were analyzed by robust statistics and assessed using the Z-score.

A total of 352 laboratories throughout the country participated in the proficiency testing program. 317 laboratories, or 90. 0% of total participating laboratories, obtained satisfactory results. Results provided by 14 laboratories, or 4. 0% of total participating laboratories, were found to suggest doubts in their capacities. Finally, there were 21 laboratories, constituting 6. 0% of total participating laboratories, with results that were found to be outliers.

The capacity of national laboratories for determination of tribromomethane in drinking water has been ranked as satisfactory according to statistical analysis of the proficiency testing program results. Only a small portion of the participants require further improvement in their capacities.

Are workers on board vessels involved with chemicals from treated ballast water sufficiently protected? - A decadal perspective and risk assessment

Annette Dock, Jan Linders, Matej David, Stephan Gollasch, Jan David, Gregory ZieglerPMID: 31927228 DOI: 10.1016/j.chemosphere.2020.125824

Abstract

Ballast Water Managements Systems (BWMS) installed on vessels may use Active Substances (AS) to inactivate organisms. This paper provides new insights in the global issue of noxious Disinfection By-Products (DBP) produced with primarily oxidant-based BWMS, and the risk assessment for workers, including port State control officers, while performing tasks on a vessel that involve exposure to treated ballast water. The Joint Group of Experts on the Scientific Aspects of Marine Environmental Protection - Ballast Water Working Group (GESAMP-BWWG) plays a role in the certification process of BWMS that make use of AS evaluating potential negative effects. All BWMS that passed GESAMP-BWWG Final Approval until mid 2019 were analyzed providing an overview of chemicals in the treated ballast water before and after neutralization. The ballast tank cleaning scenario, the sampling scenario, and the ballast tank inspection scenario all showed elevated human health risks using the Derived Minimal Effect Levels approach. The most critical exposure occurs in the ballast tank cleaning scenario through the inhalation of volatile DBP, such as tribromomethane. This substance may cause acute effects such as headache, dizziness and also has carcinogenic properties. The two risk reducing options available in the GESAMP-BWWG Tier 2 calculations were compared, one being mitigation measures such as protective gloves and coveralls, the other option is taking into account a time correction factor. The results showed that the trihalomethanes in air are most problematic, however, there is a possibility that the calculated values may be overestimated as generally worst case assumptions were used.Application of stabilized hypobromite for controlling membrane fouling and N-nitrosodimethylamine formation

Takahiro Fujioka, Hiro Yoshikawa, Masahiro Eguchi, Sandrine Boivin, Hitoshi KodamataniPMID: 31726604 DOI: 10.1016/j.chemosphere.2019.124939

Abstract

Chloramination is a conventional and successful pre-disinfection approach to control biological fouling for reverse osmosis (RO) treatment in water reuse. This study aimed to evaluate the possibility of using a new disinfectant-stabilized hypobromite-in controlling membrane fouling and the formation of a particular carcinogenic disinfection byproduct (DBP)-N-nitrosodimethylamine (NDMA). Our accelerated chemical exposure tests showed that the new disinfectant reduced the permeability of a polyamide RO membrane permeability from 6.7 to 4.1 L/mhbar; however, its treatment impact was equivalent to that of chloramine. The disinfection efficacy of stabilized hypobromite was greater than that of chloramine when evaluated with intact bacterial counts, which suggests its potential for mitigating membrane biofouling. Additional pilot-scale tests using synthetic wastewater demonstrated that pre-disinfection with the use of stabilized hypobromite inhibits membrane fouling. Among 13 halogenated DBPs evaluated, the formation of bromoform by stabilized hypobromite was higher than that by chloramine at a high dose of 10 mg/L, thus suggesting the need for optimizing chemical doses for achieving sufficient biofouling mitigation. NDMA formation upon stabilized hypobromite treatment in two different types of actual treated wastewaters was found to be negligible and considerably lower than that by chloramine treatment. In addition, NDMA formation potential by stabilized hypobromite was 2-5 orders of magnitude lower than that by chloramine. Our findings suggest the potential of using stabilized hypobromite for controlling NDMA formation and biofouling, which are the keys to successful potable water reuse.

Use of multiple regression models for predicting the formation of bromoform and dibromochloromethane during ballast water treatment based on an advanced oxidation process

Xiaoye Zhang, Yiping Tian, Xiaofang Zhang, Mindong Bai, Zhitao ZhangPMID: 31421575 DOI: 10.1016/j.envpol.2019.113028

Abstract

Disinfection byproducts (DBPs) generated by ballast water treatment have become a concern worldwide because of their potential threat to the marine environment. Predicting the relative DBP concentrations after disinfection could enable better control of DBP formation. However, there is no appropriate method of evaluating DBP formation in a full-scale ballast water treatment system (BWTS). In this study, multiple regression models were developed for predicting the dibromochloromethane (DBCM) and bromoform (TBM) concentrations produced by an emergency BWTS using field experimental data from ballast water treatments conducted at Dalian Port, China. Six combinations of independent variables [including several water parameters and/or the total residual oxidant (TRO) concentration] were evaluated to construct mathematical prediction formulas based on a polynomial linear model and logarithmic regression model. Further, statistical analyses were performed to verify and determine the appropriate mathematical models for DBCM and TBM formation, which were ultimately validated using additional field experimental data. The polynomial linear model with four variables (temperature, salinity, chlorophyll, and TRO) and the logarithmic regression model with seven variables (temperature, salinity, dissolved oxygen, pH, turbidity, chlorophyll, and TRO) exhibited good reproducibility and could be used to predict the DBCM and TBM concentrations, respectively. The validation results indicated that the developed models could accurately predict DBP concentrations, with no significant statistical difference from the measured values. The results of this work could provide a theoretical basis and data reference for ballast water treatment control in engineering applications of emergency BWTSs.Genetic and Biochemical Reconstitution of Bromoform Biosynthesis in

Hem R Thapa, Zhenjian Lin, Dongqi Yi, Jennifer E Smith, Eric W Schmidt, Vinayak AgarwalPMID: 32453942 DOI: 10.1021/acschembio.0c00299

Abstract

Marine macroalgae, seaweeds, are exceptionally prolific producers of halogenated natural products. Biosynthesis of halogenated molecules in seaweeds is inextricably linked to reactive oxygen species (ROS) signaling as hydrogen peroxide serves as a substrate for haloperoxidase enzymes that participate in the construction these halogenated molecules. Here, using red macroalga, a prolific producer of the ozone depleting molecule bromoform, we provide the discovery and biochemical characterization of a ROS-producing NAD(P)H oxidase from seaweeds. This discovery was enabled by our sequencing of

genomes, in which we find the gene encoding the ROS-producing enzyme to be clustered with genes encoding bromoform-producing haloperoxidases. Biochemical reconstitution of haloperoxidase activities establishes that fatty acid biosynthesis can provide viable hydrocarbon substrates for bromoform production. The ROS production haloperoxidase enzymology that we describe here advances seaweed biology and biochemistry by providing the molecular basis for decades worth of physiological observations in ROS and halogenated natural product biosyntheses.

Monitoring chlorine residual and trihalomethanes in the chlorinated seawater effluent of a nuclear power plant

R K Padhi, Suja Subramanian, A K Mohanty, K K SatpathyPMID: 31250220 DOI: 10.1007/s10661-019-7611-0

Abstract

Periodic sampling of the discharged seawater effluent from Madras Atomic Power Station (Kalpakkam, Tamil Nadu, India) was carried out during 2013-2017 to assess the residual chlorine and trihalomethanes content in the outfall discharge water. The variations in dissolved oxygen, temperature, and pH were correlated with the residual chlorine and trihalomethanes content in the discharged effluent. The difference in temperature (ΔT) between influent and effluent seawater samples ranged from 1.95 to 11.0 °C (6.47 ± 1.87). More than 95% of the ΔT values were within the guideline value of 7 °C. The discharge water was associated with a marginal reduction in dissolved oxygen and a marginal increase in conductivity values. The total residual chlorine content in the discharged seawater at outfall ranged from 0.06 to 0.42 (0.16 ± 0.08) mg/L, which was within the stipulated values of 0.5 mg/L. Trihalomethanes values ranged from 0.04 to 65.03 (13.06 ± 14.38) μg/L. In addition to bromoform as the major constituent, occurrence of significant amount chloroform of was occasionally observed in the discharge water.Trimester-Specific Blood Trihalomethane and Urinary Haloacetic Acid Concentrations and Adverse Birth Outcomes: Identifying Windows of Vulnerability during Pregnancy

Yang Sun, Yi-Xin Wang, Chong Liu, Ying-Jun Chen, Wen-Qing Lu, Carmen MesserlianPMID: 33026246 DOI: 10.1289/EHP7195

Abstract

Some disinfection by-products (DBPs) are reproductive and developmental toxicants in laboratory animals. However, studies of trimester-specific DBP exposure on adverse birth outcomes in humans are inconsistent.We examined whether trimester-specific blood and urinary biomarkers of DBP were associated with small for gestational age (SGA), low birth weight (LBW), and preterm birth.

A total of 4,086 blood and 3,951 urine samples were collected across pregnancy trimesters among 1,660 mothers from Xiaogan City, China. Blood samples were quantified for biomarkers of trihalomethanes (THMs): chloroform (TCM), bromodichloromethane, dibromochloromethane, and bromoform. Urine samples were quantified for biomarkers of haloacetic acids (HAA): dichloroacetic acid and trichloroacetic acid. Birth outcomes were abstracted at delivery from medical records. We used Poisson regression models with log link functions to estimate risk ratios (RRs) and 95% confidence intervals (CIs) for SGA, LBW, and preterm birth across tertiles (or categories) of DBP biomarker concentrations measured across pregnancy trimesters. We also examined the relative exposure differences across gestation comparing adverse outcomes with normal births using mixed-effects models.

Blood TCM concentrations in the second trimester were associated with an elevated risk of SGA comparing middle vs. lowest (RR, 2.34; 95% CI: 1.02, 5.35) and highest vs. lowest (RR, 2.47; 95% CI: 1.09, 5.58) exposure groups. Third-trimester blood TCM concentrations were also associated with an increased risk of SGA comparing the second tertile with the first (RR, 2.61; 95% CI: 1.15, 5.92). We found that maternal blood TCM concentrations were significantly higher for SGA compared with non-SGA births across the period from 23 to 34 wk gestation. Other blood and urinary DBP biomarkers examined were unrelated to SGA, LBW, or preterm birth.

Blood TCM concentrations in mid to late pregnancy were associated with an increased risk of SGA, whereas other biomarkers of DBPs examined across pregnancy were not associated with birth outcomes. https://doi.org/10.1289/EHP7195.